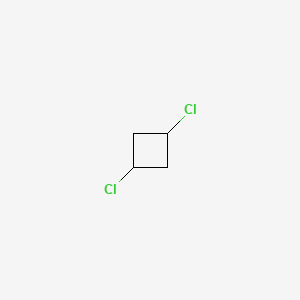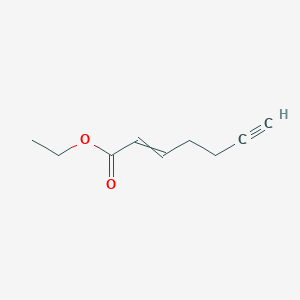
Ethyl hept-2-en-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hept-2-en-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-en-6-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl hept-2-en-6-ynoate can be synthesized through a multi-step process. One common method involves the Swern oxidation of 4-pentyn-1-ol to produce the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield the desired ester . The reaction conditions typically involve the use of dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at low temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl hept-2-en-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Hept-2-en-6-ynoic acid or hept-2-en-6-one.
Reduction: Ethyl hept-2-en-6-ene or ethyl heptane.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl hept-2-en-6-ynoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl hept-2-en-6-ynoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various intermediates and products through different pathways.
Comparaison Avec Des Composés Similaires
Ethyl hept-2-ynoate: Similar structure but lacks the alkene group.
Hept-2-en-6-ynoic acid: The corresponding carboxylic acid of ethyl hept-2-en-6-ynoate.
Ethyl hept-2-en-6-ene: Similar structure but lacks the alkyne group.
Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
53282-88-5 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
ethyl hept-2-en-6-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3 |
Clé InChI |
VDZOLGGJUYFRQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


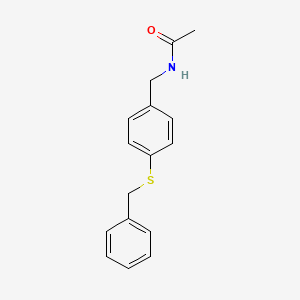

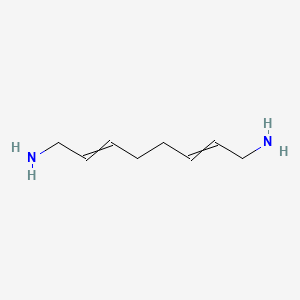
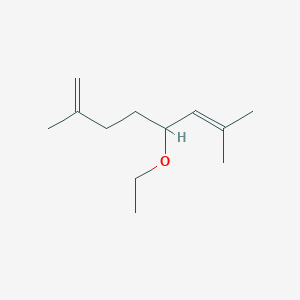
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
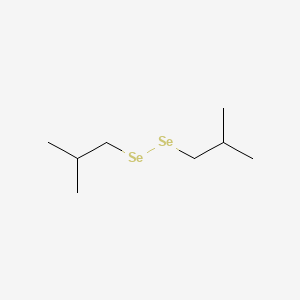

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
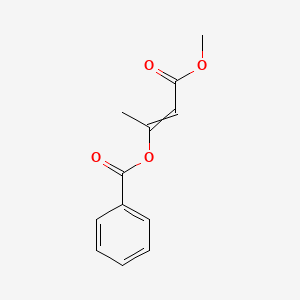

![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
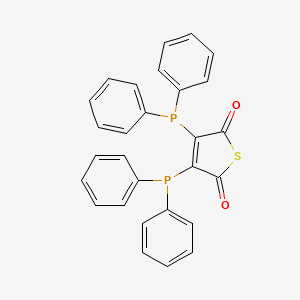
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
